molecular formula C26H23Cl2N5O3 B8679985 5-(2,4-dichloro-5-(pyridin-2-yl)benzamido)-N-(2-hydroxy-2-methylpropyl)-1-phenyl-1H-pyrazole-3-carboxamide

5-(2,4-dichloro-5-(pyridin-2-yl)benzamido)-N-(2-hydroxy-2-methylpropyl)-1-phenyl-1H-pyrazole-3-carboxamide

Cat. No.: B8679985
M. Wt: 524.4 g/mol
InChI Key: NXDRKVFQQJUBOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,4-dichloro-5-(pyridin-2-yl)benzamido)-N-(2-hydroxy-2-methylpropyl)-1-phenyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C26H23Cl2N5O3 and its molecular weight is 524.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C26H23Cl2N5O3

Molecular Weight

524.4 g/mol

IUPAC Name

5-[(2,4-dichloro-5-pyridin-2-ylbenzoyl)amino]-N-(2-hydroxy-2-methylpropyl)-1-phenylpyrazole-3-carboxamide

InChI

InChI=1S/C26H23Cl2N5O3/c1-26(2,36)15-30-25(35)22-14-23(33(32-22)16-8-4-3-5-9-16)31-24(34)18-12-17(19(27)13-20(18)28)21-10-6-7-11-29-21/h3-14,36H,15H2,1-2H3,(H,30,35)(H,31,34)

InChI Key

NXDRKVFQQJUBOG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC(=O)C1=NN(C(=C1)NC(=O)C2=C(C=C(C(=C2)C3=CC=CC=N3)Cl)Cl)C4=CC=CC=C4)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-(2,4-dichloro-5-(pyridin-2-yl)benzamido)-1-phenyl-1H-pyrazole-3-carboxylic acid (Example 111, 150 mg, 0.33 mmol) and 1-amino-2-methylpropan-2-ol (50 mg, 0.66 mmol) in DMF (2 mL) was added DIPEA (0.11 mL, 0.66 mmol, 2 eq) and HATU (188 mg, 0.50 mmol). The reaction was stirred at room temperature for 18 hours. The reaction was partitioned between saturated aqueous sodium carbonate solution (50 mL) and EtOAc (50 mL). The organic layer was collected, washed with brine, dried over magnesium sulphate and concentrated in vacuo. The residue was triturated with acetonitrile to afford the title compound (63 mg, 36%).
Name
5-(2,4-dichloro-5-(pyridin-2-yl)benzamido)-1-phenyl-1H-pyrazole-3-carboxylic acid
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
0.11 mL
Type
reactant
Reaction Step One
Name
Quantity
188 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
36%

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